![molecular formula C17H19N3O2 B7586425 N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, commonly known as PPME, is a chemical compound that is widely used in scientific research. PPME is a potent and selective inhibitor of protein kinase B (PKB), a key enzyme involved in the regulation of cell growth, survival, and metabolism. PPME has been shown to have significant potential in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disorders.
作用機序
PPME works by inhibiting the activity of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, PPME disrupts this pathway and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPME has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce apoptosis (programmed cell death) in cancer cells. PPME has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
PPME has several advantages for lab experiments. It is a selective inhibitor of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, which makes it a useful tool for studying the PI3K/Akt/mTOR signaling pathway. PPME is also relatively easy to synthesize and has good stability. However, PPME has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. In addition, PPME can be toxic to some cell types at high concentrations, which can limit its usefulness in certain assays.
将来の方向性
There are several future directions for research on PPME. One potential direction is the development of new analogs of PPME with improved pharmacological properties. Another potential direction is the investigation of the potential of PPME as a therapeutic agent for other diseases, such as diabetes and cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of PPME and its potential for combination therapy with other anticancer agents.
合成法
PPME can be synthesized using a variety of methods. One common method is the reaction of 4-bromomethyl-3-nitropyridine with 3-aminophenylboronic acid in the presence of palladium catalysts. This reaction produces the intermediate compound, which is then reacted with morpholine-4-carboxylic acid to yield PPME.
科学的研究の応用
PPME has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. PPME has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-8-10-22-11-9-20)19-12-14-3-5-15(6-4-14)16-2-1-7-18-13-16/h1-7,13H,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCORXTOUICIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
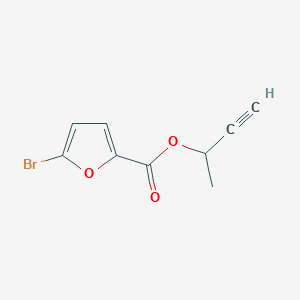
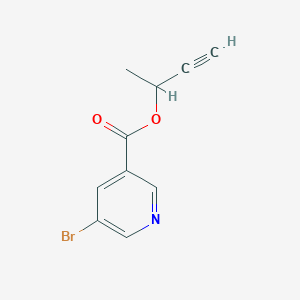
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
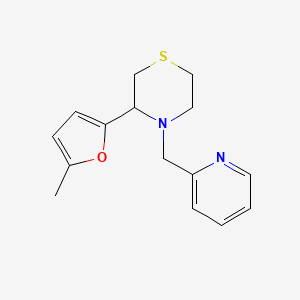
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
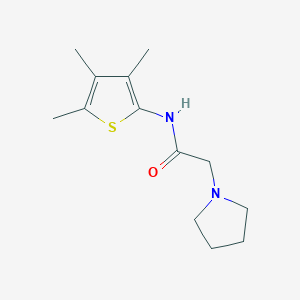
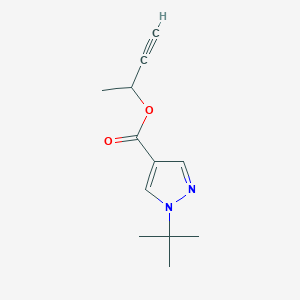
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
